molecular formula C22H24FN5O4S2 B14978094 N-(4-fluorophenyl)-N-[(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide

N-(4-fluorophenyl)-N-[(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide

Cat. No.: B14978094
M. Wt: 505.6 g/mol
InChI Key: RDWSUUDWAJERQB-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-[(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N-[(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: This step involves the reaction of the triazole intermediate with a thiol or sulfide compound.

    Attachment of the Morpholine Moiety: This can be done through nucleophilic substitution reactions.

    Final Coupling: The final product is obtained by coupling the intermediate with 4-fluorophenyl and methanesulfonamide groups under specific conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl groups, potentially leading to the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring can produce various reduced triazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, the triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The fluorophenyl group can enhance the compound’s binding affinity to its targets, while the morpholine moiety can improve its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N-[(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide
  • N-(4-bromophenyl)-N-[(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide

Uniqueness

The presence of the fluorophenyl group in N-(4-fluorophenyl)-N-[(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide can enhance its biological activity and binding affinity compared to similar compounds with different substituents. Additionally, the combination of the triazole ring and the morpholine moiety can provide unique properties in terms of solubility and bioavailability.

Properties

Molecular Formula

C22H24FN5O4S2

Molecular Weight

505.6 g/mol

IUPAC Name

N-(4-fluorophenyl)-N-[[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]methanesulfonamide

InChI

InChI=1S/C22H24FN5O4S2/c1-34(30,31)27(18-9-7-17(23)8-10-18)15-20-24-25-22(28(20)19-5-3-2-4-6-19)33-16-21(29)26-11-13-32-14-12-26/h2-10H,11-16H2,1H3

InChI Key

RDWSUUDWAJERQB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)N3CCOCC3)C4=CC=C(C=C4)F

Origin of Product

United States

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